molecular formula C20H18ClNO5S2 B11503222 N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,6-dimethylphenyl}benzenesulfonamide

N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,6-dimethylphenyl}benzenesulfonamide

Cat. No.: B11503222
M. Wt: 451.9 g/mol
InChI Key: LSKULDSSPRZQCT-UHFFFAOYSA-N
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Description

N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,6-DIMETHYLPHENYL]BENZENESULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a chlorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,6-DIMETHYLPHENYL]BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxy-2,6-dimethylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,6-DIMETHYLPHENYL]BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can result in various substituted derivatives .

Scientific Research Applications

N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,6-DIMETHYLPHENYL]BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,6-DIMETHYLPHENYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced cell proliferation or altered metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,6-DIMETHYLPHENYL]BENZENESULFONAMIDE is unique due to its specific structural features, such as the presence of both a sulfonamide group and a hydroxyl group on the same aromatic ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

Molecular Formula

C20H18ClNO5S2

Molecular Weight

451.9 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2,6-dimethylphenyl]benzenesulfonamide

InChI

InChI=1S/C20H18ClNO5S2/c1-13-12-18(23)20(28(24,25)16-10-8-15(21)9-11-16)14(2)19(13)22-29(26,27)17-6-4-3-5-7-17/h3-12,22-23H,1-2H3

InChI Key

LSKULDSSPRZQCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1NS(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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